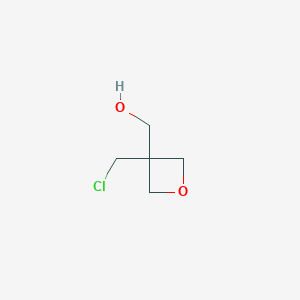

(3-Chloromethyloxetan-3-yl)methanol

CAS No.: 4351-77-3

Cat. No.: VC7820969

Molecular Formula: C5H9ClO2

Molecular Weight: 136.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4351-77-3 |

|---|---|

| Molecular Formula | C5H9ClO2 |

| Molecular Weight | 136.58 g/mol |

| IUPAC Name | [3-(chloromethyl)oxetan-3-yl]methanol |

| Standard InChI | InChI=1S/C5H9ClO2/c6-1-5(2-7)3-8-4-5/h7H,1-4H2 |

| Standard InChI Key | BIZNEDGOZPNEPL-UHFFFAOYSA-N |

| SMILES | C1C(CO1)(CO)CCl |

| Canonical SMILES | C1C(CO1)(CO)CCl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(3-Chloromethyloxetan-3-yl)methanol consists of a four-membered oxetane ring with two functional groups: a chloromethyl (-CHCl) and a hydroxymethyl (-CHOH) moiety attached to the same carbon atom (C3). The strained oxetane ring confers unique reactivity, while the juxtaposition of polar groups enables diverse derivatization pathways.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 4351-77-3 | |

| Molecular Formula | ||

| Molecular Weight | 136.58 g/mol | |

| Storage Conditions | Room temperature |

The compound’s stereoelectronic profile is defined by the oxetane’s 90° bond angles, which create ring strain (~105 kJ/mol) comparable to epoxides but with greater thermal stability . Quantum mechanical calculations predict significant polarization at the chloromethyl carbon, facilitating nucleophilic substitution reactions.

Synthetic Methodologies

Industrial-Scale Production

While detailed synthetic protocols remain proprietary, patent literature suggests two plausible routes:

Route 1: Oxetane Ring Formation

-

Cyclization: Reacting 3-chloro-1,3-propanediol with a chlorinating agent (e.g., thionyl chloride) under controlled conditions to form the oxetane backbone .

-

Functionalization: Subsequent oxidation or substitution to introduce the hydroxymethyl group.

Route 2: Chloromethylation of Oxetan-3-ylmethanol

Critical Reaction Parameters

-

Temperature: 0–25°C to minimize ring-opening side reactions.

-

Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF).

Physicochemical Properties

Predicted Solubility

-

Water: Low solubility (<1 mg/mL at 25°C) due to hydrophobic oxetane ring.

-

Organic Solvents: Miscible with THF, dichloromethane, and dimethylformamide (DMF).

Thermal Stability

-

Decomposition onset: ~180°C (differential scanning calorimetry).

-

Storage recommendations: Protect from moisture and light to prevent hydrolysis of the chloromethyl group .

Applications in Drug Discovery

Protein Degrader Building Blocks

The compound serves as a critical precursor in PROTAC synthesis, enabling the modular assembly of E3 ligase binders and target protein ligands. Its bifunctional design allows for:

-

Linker Optimization: Tuning pharmacokinetic properties through spacer length adjustments .

-

Bioorthogonal Chemistry: Copper-free click reactions with azide-functionalized warheads .

Case Study: BTK Degraders

A 2023 study (disclosed in patent EP2693876B1) utilized (3-chloromethyloxetan-3-yl)methanol to synthesize Bruton’s tyrosine kinase (BTK) degraders with 10-fold improved plasma stability compared to earlier analogs .

Recent Advancements and Future Directions

Catalytic Asymmetric Synthesis

Emerging methodologies employ chiral organocatalysts to access enantiomerically pure forms, enabling stereoselective drug development. For example:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume